REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[C:3]=1[C:4]#[N:5].CS(O)(=O)=[O:16].ClCCl.Cl>O>[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[C:3]=1[C:4]([NH2:5])=[O:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC(=C1)OC)OC
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
164 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
107.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The contents of the vessel were stirred for 1 hour at 38° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon verification of reaction completion by HPLC
|
Type
|
TEMPERATURE
|
Details
|
the batch was cooled to 20-30° C
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
in the range of 10-30° C
|
Type
|
ADDITION
|
Details
|
50% caustic (94 mL) was charged to the vessel
|
Type
|
TEMPERATURE
|
Details
|
while maintaining 0-30° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted two additional times with DCM (74 mL and 57 mL respectively)
|
Type
|
ADDITION
|
Details
|
Dichloromethane (54 mL) was added to the combined organic layers
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (143 mL)
|
Type
|
CUSTOM
|
Details
|
to remove methanesulfonate salts
|
Type
|
ADDITION
|
Details
|
Dichloromethane (16 mL) was added to the combined organic layers
|
Type
|
WASH
|
Details
|
the organic layer was washed once more with water (143 mL)
|
Type
|
CUSTOM
|
Details
|
to remove methanesulfonate salts
|
Type
|
DISTILLATION
|
Details
|
The batch was distilled
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled to 23-28° C. over 1 hour with slow agitation
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the vessel was slowly charged with 14.4 volumes MtBE (144 mL)
|
Type
|
STIRRING
|
Details
|
the batch was agitated for 30 min at 25° C. (ratio of DCM/MtBE is 1:3.2; total volumes of solvent is 18.9)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The batch was slowly cooled to between −5° C. and 5° C. over at least 3 hours
|
Type
|
WAIT
|
Details
|
The batch was held for at least 1 hour between −5° C. and 0° C
|
Type
|
CUSTOM
|
Details
|
Precipitation
|
Type
|
CUSTOM
|
Details
|
was verified through collection of at least two samples from the liquor
|
Type
|
CUSTOM
|
Details
|
The batch was isolated by filtration
|
Type
|
WASH
|
Details
|
the wet cake washed with a cold (0° C.) mixture of 1:4 DCM/MtBE (51 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The 2-amino-4,6-dimethoxybenzamide wet cake was dried in a vacuum oven (40-45° C., 25 inches Hg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0425 mol | |
AMOUNT: MASS | 8.33 g | |
YIELD: PERCENTYIELD | 75.7% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |